
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, electrodialysis coupled with oxime hydrolysis reactions can be employed to produce hydroxylamine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes and hydrazones. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: Similar in structure but with chlorine atoms instead of fluorine.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains multiple fluorine atoms on the benzyl group.
Uniqueness
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and stability. Fluorine atoms are highly electronegative, which can influence the electronic properties of the compound and make it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.
Q & A
Basic Research Questions
Q. What are the key structural features of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride that influence its reactivity and biological activity?
The compound’s reactivity stems from its hydroxylamine group and the 2,4-difluorophenyl moiety. The fluorine atoms at the ortho (2) and para (4) positions enhance lipophilicity and electronic effects, improving membrane permeability and stability. This substitution pattern also reduces steric hindrance compared to bulkier substituents, facilitating nucleophilic reactions. The hydroxylamine group participates in redox reactions and enzyme inhibition, making it relevant in medicinal chemistry .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves reacting 2,4-difluorophenyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere. Purification via recrystallization from polar solvents like ethanol yields high-purity product. Alternative routes include reduction of nitro precursors or substitution reactions with hydroxylamine derivatives. Temperature control (room temperature to mild reflux) minimizes decomposition of the hydroxylamine group .
Q. How does the compound’s fluorination pattern compare to similar hydroxylamine derivatives in terms of physicochemical properties?
Compared to mono-fluoro or non-fluorinated analogs, the 2,4-difluoro substitution increases electron-withdrawing effects, lowering pKa of the hydroxylamine group and enhancing oxidative stability. This configuration also improves solubility in aprotic solvents (e.g., DMF or DMSO), critical for organic synthesis. A comparison with 2,5-difluoro and 3-fluoro analogs shows distinct biological activity profiles due to differences in electronic and steric environments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in inhibition efficacy (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. To address this:
- Standardize assay protocols using recombinant enzymes under controlled redox conditions.
- Employ kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Validate findings with structural analyses (X-ray crystallography or NMR) to map binding interactions with active sites .
Q. How can reaction conditions be optimized to suppress side reactions during synthesis?
Competing side reactions (e.g., over-oxidation to nitroso derivatives or hydrolysis) are mitigated by:
- Using anhydrous solvents (e.g., dry THF) and inert gas purging to prevent moisture/oxygen exposure.
- Controlling reaction temperature (0–5°C for exothermic steps).
- Adding stabilizing agents like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation. Monitoring progress via TLC or HPLC ensures timely termination of reactions .
Q. What methodologies confirm the compound’s interaction with cellular redox pathways?
- Fluorescent Probes: Use ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress in treated cell lines.
- Electrochemical Analysis: Cyclic voltammetry measures redox potentials, identifying reversible oxidation/reduction peaks.
- Metabolomic Profiling: LC-MS/MS tracks changes in glutathione levels and NAD+/NADH ratios, linking the compound to redox homeostasis .
Q. How does the 2,4-difluoro substitution impact the compound’s pharmacokinetic properties in preclinical models?
Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. In vivo studies in rodent models show prolonged half-life (t1/2 = 4.2 hr vs. 1.8 hr for non-fluorinated analogs) and higher bioavailability (∼65% vs. 30%). Tissue distribution assays reveal preferential accumulation in liver and kidney due to lipophilicity-driven passive diffusion .
Q. Methodological Considerations
Q. What analytical techniques are critical for purity assessment and structural validation?
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., nitroso byproducts).
- NMR Spectroscopy: 1H/19F NMR confirms substitution pattern and hydroxylamine proton integration.
- X-ray Diffraction: Resolves crystal structure to validate stereochemistry and intermolecular interactions .
Q. How to design dose-response studies for toxicity evaluation in cell-based assays?
- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.
- Include positive controls (e.g., hydrogen peroxide for oxidative stress) and negative controls (vehicle-only treatment).
- Assess cytotoxicity via MTT or LDH assays, correlating results with redox activity data to differentiate therapeutic vs. toxic effects .
Properties
Molecular Formula |
C6H6ClF2NO |
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Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(2,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H |
InChI Key |
VULKGJNLFGRIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)ON.Cl |
Origin of Product |
United States |
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